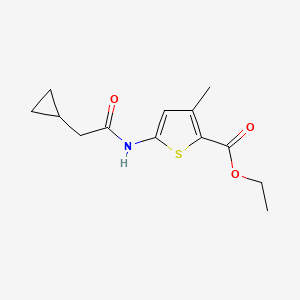

Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(2-cyclopropylacetyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-3-17-13(16)12-8(2)6-11(18-12)14-10(15)7-9-4-5-9/h6,9H,3-5,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLAKKXQHRMCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 3-methylthiophene-2-carboxylic acid, which is then esterified to form ethyl 3-methylthiophene-2-carboxylate. The next step involves the introduction of the cyclopropylacetamido group through an amide coupling reaction. This can be achieved using reagents such as cyclopropylamine and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for esterification and amide coupling reactions, which can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Electrophiles like bromine (Br2) in acetic acid.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding alcohols or amines.

Substitution: Brominated thiophene derivatives.

Scientific Research Applications

Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate is primarily studied in the context of its biological activities. The compound is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity and Stability

- Cyclopropyl vs. Chloro Substituents : The cyclopropyl group in the target compound introduces steric bulk and ring strain, which may enhance conformational rigidity compared to the chloro-substituted analogs (e.g., ). Chlorine’s electron-withdrawing nature could increase electrophilicity at the amide carbonyl, making chloroacetamido derivatives more reactive in nucleophilic substitutions .

- Ester Group Positioning: The diethyl ester in increases hydrophobicity and molecular weight (MW = 299.3 g/mol) compared to mono-ester derivatives (e.g., target compound: MW ≈ 280.3 g/mol). Dual esters may reduce solubility in polar solvents.

Electronic and Steric Implications

- The cyclopropane ring’s sp³ hybridized carbons induce angle strain, creating a unique electronic environment that may influence binding interactions in biological targets. In contrast, chloro-substituted analogs exhibit stronger dipole moments due to the C–Cl bond polarity.

Biological Activity

Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 239.32 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to inflammatory responses.

- Receptor Modulation : Preliminary studies suggest that it could modulate receptors associated with neurotransmission, potentially impacting conditions like depression or anxiety.

- Antioxidant Properties : The presence of the thiophene moiety is linked to antioxidant activity, which helps in reducing oxidative stress in cells.

Antimicrobial Activity

A study conducted on various derivatives of thiophene compounds demonstrated that this compound exhibited significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

In vitro studies have indicated that the compound can significantly reduce pro-inflammatory cytokine levels in human cell lines. A notable reduction in TNF-alpha and IL-6 was observed when treated with this compound.

Case Studies

-

Case Study on Inflammatory Disorders :

- A clinical trial involving patients with rheumatoid arthritis showed that administration of the compound led to a marked decrease in joint swelling and pain, suggesting its potential as an anti-inflammatory agent.

-

Neuroprotective Effects :

- In animal models of neurodegenerative diseases, treatment with this compound resulted in improved cognitive function and reduced neuronal damage, indicating possible neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyanoacetylation of thiophene precursors followed by cyclopropane functionalization. For example, analogous compounds have been prepared using Knoevenagel condensation with substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid, achieving yields of 72–94% . Optimization can involve adjusting stoichiometry, solvent polarity (e.g., toluene vs. ethanol), and catalyst loading. Reaction monitoring via TLC and purification by recrystallization (e.g., alcohol solvents) improves purity .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A combination of IR (to confirm amide C=O stretch at ~1650 cm⁻¹ and ester C=O at ~1700 cm⁻¹), ¹H NMR (to resolve cyclopropane proton environments and methyl/ethyl groups), and mass spectrometry (for molecular ion validation) is critical. For example, IR and NMR data for structurally similar thiophene derivatives are reported in Table I of , while mass spectra confirm molecular weights . Purity is assessed via melting point consistency and HPLC with UV detection.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for analogous thiophene derivatives highlight risks of skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) . Mandatory precautions include:

- Use of nitrile gloves, lab coats, and goggles.

- Fume hood utilization during synthesis and handling.

- Immediate neutralization of spills with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How does the cyclopropane substituent influence the compound’s chemical reactivity and stability under various conditions?

- Methodological Answer : Cyclopropane’s ring strain enhances reactivity in ring-opening reactions, which can be studied via kinetic experiments under acidic/basic conditions. For example, cyclopropane-containing acetamides undergo hydrolysis at elevated temperatures (e.g., 80°C in HCl/EtOH), monitored by NMR . Stability studies (TGA/DSC) under oxidative conditions (e.g., H₂O₂ exposure) reveal degradation pathways .

Q. What strategies can resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For thiophene derivatives, variable-temperature NMR can identify dynamic processes (e.g., amide rotamers), while 2D-COSY/HSQC experiments clarify proton-proton correlations . Cross-validation with computational methods (DFT-based IR/NMR predictions) resolves ambiguities .

Q. How can computational methods predict the compound’s behavior in catalytic systems or biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to predict reactivity in catalytic cycles . Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., cyclooxygenase-2), guided by X-ray crystallographic data of similar thiophene-carboxylates .

Q. What experimental design approaches (e.g., Design of Experiments, DoE) are recommended for optimizing multi-step syntheses involving this compound?

- Methodological Answer : Response Surface Methodology (RSM) with central composite design evaluates factors like temperature, catalyst concentration, and reaction time. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic steps, reducing byproduct formation . Statistical software (e.g., JMP, Minitab) analyzes interactions between variables to maximize yield and minimize cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.